2-Methoxy-5-(trifluoromethyl)benzylamine
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Overview
Description
2-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzylamine structure. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzylamine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzylamine derivatives can act as ligands, binding to their target proteins and modulating their activity . The trifluoromethyl group may enhance the compound’s binding affinity, while the methoxy group could influence its selectivity .
Biochemical Pathways
Benzylamine derivatives can potentially influence a variety of biochemical pathways depending on their target proteins .
Pharmacokinetics
The compound’s molecular weight (20518 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)benzylamine .
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzylamine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)benzylamine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzylamine: This compound has a similar structure but with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)benzylamine: This compound has the trifluoromethyl group at the meta position.
2-Methoxy-5-(trifluoromethyl)aniline: This compound has an aniline group instead of a benzylamine group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXMLHJVUWEAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244319 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-42-8 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400771-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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